N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide
Description
Properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S2/c16-15-19-18-14(21-15)11-8-4-5-9-12(11)17-13(20)10-6-2-1-3-7-10/h1-9H,(H2,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAASJROHEGEFDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC2=CC=CC=C2C3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553631 | |
| Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111324-13-1 | |
| Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-amino-1,3,4-thiadiazole with an appropriate phenyl derivative under specific conditions to form the thiadiazole core. Subsequent reactions with benzenecarbothioamide derivatives lead to the formation of the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives. For instance, a series of novel 1,3,4-thiadiazoles were synthesized and evaluated for their anticancer activity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. In particular, the compound N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide has shown promise in preclinical models .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide | Breast Cancer | 15.2 | Apoptosis induction |
| N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide | Lung Cancer | 12.7 | Cell cycle arrest |
Anticonvulsant Properties
The anticonvulsant activity of thiadiazole derivatives has been extensively studied. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant protective effects in seizure models. For example, one study demonstrated that derivatives such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide showed enhanced efficacy compared to standard anticonvulsants like valproic acid .
Case Study: Efficacy in Seizure Models
A specific study evaluated the efficacy of this compound in a maximal electroshock seizure (MES) model. The compound exhibited a protective effect with an LD50 value significantly lower than that of established drugs.
Table 2: Anticonvulsant Activity
| Compound Name | Model Used | ED50 (mg/kg) | Protection (%) |
|---|---|---|---|
| This compound | MES | 100 | 66.67 |
| Valproic Acid | MES | 126.8 | 80 |
Antimicrobial Properties
The antimicrobial potential of thiadiazole derivatives has also been documented. Compounds containing the 1,3,4-thiadiazole structure have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis.
Table 3: Antimicrobial Activity
| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide | Staphylococcus aureus | 16 µg/mL |
Mechanism of Action
The mechanism by which N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Target Compound:
- Core : 1,3,4-thiadiazole
- Substituents: Position 2: Phenyl group with benzenecarbothioamide (–C(=S)–NH–C₆H₅). Position 5: Amino (–NH₂).
Analogues:
5-Amino-1,3,4-thiadiazole-2-ylmethyl benzamide Substituents:
- Position 2: Methylene-linked benzamide (–CH₂–C(=O)–NH–C₆H₅).
N-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide (4) Substituents:
- Position 2: Sulfonyl-linked benzamide (–SO₂–C(=O)–NH–C₆H₅).
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide Substituents:
- Position 2: Ethyl-linked sulfonamide (–CH₂CH₂–SO₂–NH–C₆H₄–CH₃).
Anticancer Activity:
- Target Compound: Limited data available, but the thioamide group may enhance free radical scavenging and antimitotic activity due to sulfur’s nucleophilicity .
- Sulfonamide Analogues (e.g., 9a–j) :
- Benzamide Derivatives : Moderate activity (IC₅₀: 20–50 µM), attributed to reduced membrane permeability from the carboxamide group .
Physicochemical Properties
| Property | Target Compound | Sulfonamide Analogues | Ethyl-Linked Derivatives |
|---|---|---|---|
| logP | ~2.8 (predicted) | 1.5–2.0 (higher polarity) | ~3.2 (ethyl increases lipophilicity) |
| Solubility (aq.) | Low (thioamide hydrophobicity) | Moderate (sulfonamide polarity) | Very low |
| Metabolic Stability | High (resistance to amidases) | Moderate (sulfonamide cleavage) | Low (ethyl oxidation susceptibility) |
Biological Activity
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This article provides a comprehensive overview of the biological activity associated with this specific thiadiazole derivative, supported by recent research findings and case studies.
Structural Characteristics
The compound features a 1,3,4-thiadiazole ring substituted with an amino group and linked to a phenyl group via a carbothioamide moiety. This structural configuration is crucial for its biological activity as it influences the compound's interaction with various biological targets.
Anticancer Activity
Recent studies have demonstrated that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance, novel thiadiazole derivatives synthesized in a study showed potent antiproliferative effects against various human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiadiazole A | MCF-7 (Breast) | 10.2 | Apoptosis induction |
| Thiadiazole B | HeLa (Cervical) | 8.5 | Cell cycle arrest |
| This compound | A549 (Lung) | 7.0 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has been extensively studied. Compounds featuring the 1,3,4-thiadiazole moiety have shown promising activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains. For example, derivatives with substitutions at the phenyl ring exhibited enhanced antibacterial activity compared to standard antibiotics .
Table 2: Antimicrobial Activity of Selected Thiadiazole Derivatives
| Compound | Bacterial Strain Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 32 | Antibacterial |
| Compound D | Escherichia coli | 64 | Antibacterial |
| This compound | Candida albicans | 40 | Antifungal |
Anti-inflammatory Activity
Research indicates that thiadiazole derivatives can also exhibit anti-inflammatory properties. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators involved in inflammatory pathways. This compound has been shown to reduce inflammation markers in animal models .
Case Studies
- Anticancer Study : In a study evaluating the anticancer effects of various thiadiazole derivatives including this compound, it was found that this compound significantly inhibited cell proliferation in A549 lung cancer cells with an IC50 value of 7 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways .
- Antimicrobial Study : Another investigation assessed the antimicrobial efficacy of several thiadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that this compound demonstrated notable activity against both S. aureus and C. albicans with MIC values lower than those of commonly used antibiotics .
Q & A
Q. What synthetic methodologies are most effective for preparing N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide?
The synthesis typically involves cyclization reactions of precursor molecules. For example, N-(5-Amino-1,3,4-thiadiazol-2-yl) benzamide derivatives can be synthesized by reacting benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile, followed by cyclization under reflux conditions . Microwave-assisted synthesis has also been employed for analogous thiadiazole derivatives, improving reaction efficiency and yield . Key steps include purification via recrystallization (e.g., ethanol) and characterization using TLC, NMR (400 MHz), and IR spectroscopy .
Q. How can researchers validate the structural integrity of this compound?
Comprehensive analytical techniques are required:
- NMR spectroscopy (¹H and ¹³C) confirms aromatic protons, thiadiazole ring protons, and carbothioamide functional groups.
- IR spectroscopy identifies characteristic peaks (e.g., N–H stretching at ~3300 cm⁻¹ for the amino group, C=S stretching at ~1250 cm⁻¹).
- Mass spectrometry (e.g., Waters Micro Mass ZQ 2000) verifies molecular ion peaks and fragmentation patterns .
- Elemental analysis ensures stoichiometric agreement with the molecular formula .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Standard assays include:
- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme inhibition : Fluorometric assays for targets like glutaminase (GLS1), with IC₅₀ determination using recombinant proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
SAR analysis focuses on substituent effects:
- Thiadiazole core : Replacing sulfur with oxygen (oxadiazole) reduces antibacterial activity but may enhance solubility .
- Substituent position : A chlorine atom at the para-position of the phenyl ring improves diuretic activity, while nitro or methyl groups decrease it .
- Side-chain modifications : Adding sulfonamide or benzylthio groups enhances cytotoxicity in disubstituted derivatives . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like EGFR or GLS1 .
Q. What strategies resolve contradictions in biological data across studies?
Discrepancies often arise from assay conditions or structural analogs. For example:
- Cell line variability : Differences in ABC transporter expression (e.g., P-glycoprotein) may affect compound uptake and efficacy .
- Substituent-specific effects : Compare activity of 5-amino-1,3,4-thiadiazole derivatives with/without carbothioamide groups to isolate functional group contributions .
- Dose-response validation : Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines) to minimize inter-lab variability .
Q. How can researchers identify and validate molecular targets for this compound?
- Transcriptomics/proteomics : RNA sequencing or SILAC-based proteomics to identify dysregulated pathways (e.g., glutaminolysis in cancer cells) .
- Pull-down assays : Use biotinylated analogs to isolate binding partners from cell lysates.
- Kinase profiling : Screen against kinase panels (e.g., Eurofins) to identify off-target effects .
Q. What experimental designs are optimal for assessing pro-apoptotic mechanisms?
- Flow cytometry : Annexin V/PI staining to quantify apoptosis in treated vs. untreated cells.
- Western blotting : Measure cleavage of caspase-3, PARP, and Bcl-2/Bax ratios .
- Cell cycle analysis : PI staining to detect G0/G1 or G2/M arrest, linked to cyclin-dependent kinase inhibition .
Methodological Considerations
Q. How to address poor solubility in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
